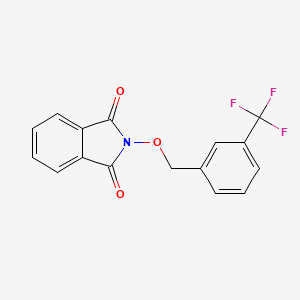

N-(3-trifluoromethylbenzyloxy)phthalimide

Übersicht

Beschreibung

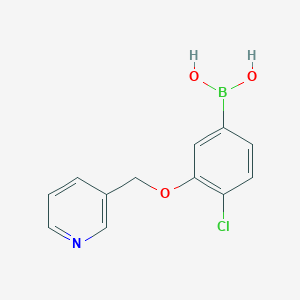

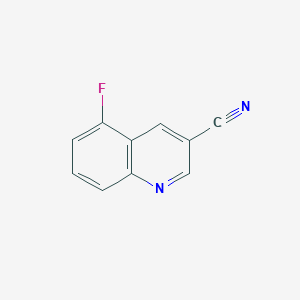

N-(3-trifluoromethylbenzyloxy)phthalimide, also known as TFP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 128-130°C. TFP is a versatile compound that can be used in a variety of applications, including as a fluorescent probe for protein labeling, a cross-linking agent, and a chemical modifier for peptides and proteins.

Wissenschaftliche Forschungsanwendungen

Photocatalysis and Organic Synthesis

- Application : NTBP can serve as a photocatalyst in decarboxylative alkylations. Researchers have found that a combination of triphenylphosphine and sodium iodide, under blue light irradiation, catalyzes the alkylation of silyl enol ethers by coupling with redox-active esters, all without the need for transition metals .

Antioxidant and Antibacterial Activities

- Application :

- Antioxidant Activity : NTBP and its derivatives have been investigated for their antioxidant capacity. In a study, NTBP-modified gold nanoparticles (NTBP-AuNP) showed promising antioxidant activity, although the phthalocyanines themselves exhibited even higher capacities .

- Antibacterial Activity : Both cobalt phthalocyanines and NTBP-AuNP demonstrated antibacterial effects against Escherichia coli. These findings highlight their potential in combating bacterial infections .

Dopamine Receptor Ligands

- Application : In silico studies suggest that NTBP derivatives interact favorably with the human dopamine receptor D2. These compounds could serve as potential antipsychotic agents or aid in treating neurodegenerative diseases .

Antiseizure Properties

- Application : While specific studies on NTBP’s antiseizure properties are limited, exploring its potential in this context could be worthwhile .

Biocompatible Nanoparticles

- Application : NTBP-modified AuNPs (NTBP-AuNP) could find applications in drug delivery, imaging, or diagnostics, leveraging their unique properties .

Alzheimer’s Disease Research

Wirkmechanismus

Target of Action

N-(3-trifluoromethylbenzyloxy)phthalimide, also known as 2-((3-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione, is a complex compound with potential therapeutic applications. Phthalimide derivatives have been reported to exhibit antineoplastic activities against cancer cells . They have also been reported to mimic gibberellin (GA) activity in various plants, acting as a selective agonist for the GA receptor GID1 .

Mode of Action

It’s known that phthalimide derivatives can induce changes in the cell cycle, causing arrest in the s phase . In the context of plant biology, N-substituted phthalimides like AC94377 have been reported to act as selective agonists for the GA receptor GID1 .

Biochemical Pathways

Phthalimide derivatives have been associated with alterations in cancer cell proliferation and cell cycle progression . In plants, they have been reported to regulate the GA signaling pathway .

Result of Action

Phthalimide derivatives have been reported to exhibit antiproliferative activity against various cancer cells, reducing the ability to form new clones and inducing necrosis and apoptosis . In the context of plant biology, N-substituted phthalimides like AC94377 have been reported to promote leaf sheath growth and suppress strigolactone exudates from roots .

Eigenschaften

IUPAC Name |

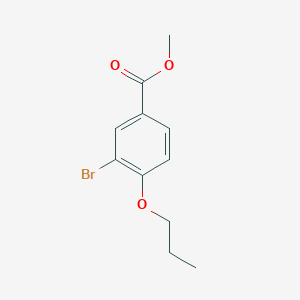

2-[[3-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c17-16(18,19)11-5-3-4-10(8-11)9-23-20-14(21)12-6-1-2-7-13(12)15(20)22/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECCBZQSGCSEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80321265 | |

| Record name | N-(3-trifluoromethylbenzyloxy)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30777-88-9 | |

| Record name | NSC372538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-trifluoromethylbenzyloxy)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine](/img/structure/B3060307.png)

![(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B3060308.png)